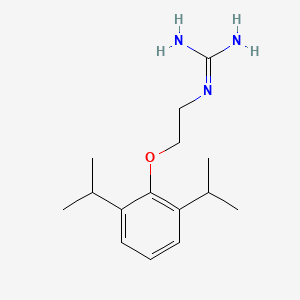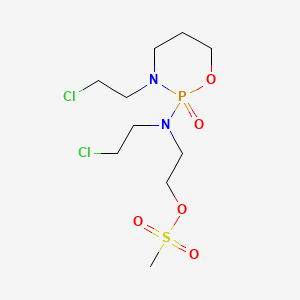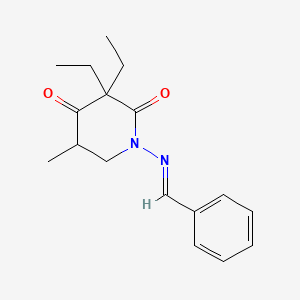![molecular formula C6H6N2O B14669138 5h-Imidazo[1,2-c][1,3]oxazine CAS No. 40865-11-0](/img/structure/B14669138.png)
5h-Imidazo[1,2-c][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Imidazo[1,2-c][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Imidazo[1,2-c][1,3]oxazine can be achieved through several methods. One common approach involves the use of alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one. This reaction proceeds smoothly to produce 5H-Imidazo[2,1-b][1,3]oxazines . Another method involves the Aza-Michael addition of selected primary amines to 1,2-diaza-1,3-dienes combined with isothiocyanates or isocyanates in a sequential three-component reaction process .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, the use of silver carbonate (Ag2CO3) and trifluoroacetic acid (TFA) as catalysts in intramolecular oxacyclization reactions has been shown to be effective in producing imidazo-oxazine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 5H-Imidazo[1,2-c][1,3]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo-oxazine N-oxides, while reduction reactions can produce reduced imidazo-oxazine derivatives. Substitution reactions typically result in the formation of various substituted imidazo-oxazine compounds .
Aplicaciones Científicas De Investigación
5H-Imidazo[1,2-c][1,3]oxazine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets. In materials science, imidazo-oxazine derivatives are investigated for their electronic and photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices . Additionally, these compounds are used as intermediates in the synthesis of more complex heterocyclic structures .
Mecanismo De Acción
The mechanism of action of 5H-Imidazo[1,2-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, and other proteins, thereby modulating their activity. For example, imidazo-oxazine derivatives have been shown to inhibit certain enzymes by binding to their active sites, leading to changes in enzymatic activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
5H-Imidazo[1,2-c][1,3]oxazine can be compared with other similar compounds, such as imidazo[2,1-b][1,3]thiazines and benzimidazo[1,2-a][3,1]benzothiazines. These compounds share similar heterocyclic structures but differ in the specific atoms and functional groups present within their rings. For instance, imidazo[2,1-b][1,3]thiazines contain sulfur atoms, while benzimidazo[1,2-a][3,1]benzothiazines incorporate additional benzene rings
List of Similar Compounds:- Imidazo[2,1-b][1,3]thiazines
- Benzimidazo[1,2-a][3,1]benzothiazines
- 1H-Imidazo[5,1-c][1,4]oxazines
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
40865-11-0 |
|---|---|
Fórmula molecular |
C6H6N2O |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
5H-imidazo[1,2-c][1,3]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-4-9-5-8-3-2-7-6(1)8/h1-4H,5H2 |
Clave InChI |
USIRRCCEHGBRRA-UHFFFAOYSA-N |
SMILES canónico |
C1N2C=CN=C2C=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)







![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)


![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
